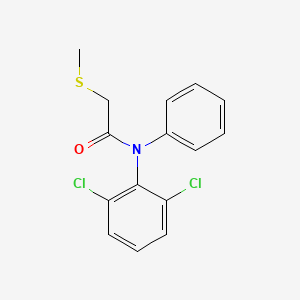
N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide is a chemical compound characterized by the presence of dichlorophenyl, methylsulfanyl, and phenylacetamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide typically involves the reaction of 2,6-dichloroaniline with methylthioacetic acid, followed by the introduction of a phenyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the dichloro groups using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dechlorinated derivatives
Substitution: Substituted phenylacetamide derivatives
科学研究应用
N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide can be compared with other compounds such as:
- N-(2,6-Dichlorophenyl)-N-methylacetamide
- N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)acetamide
- N-Phenyl-2-(methylsulfanyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both dichlorophenyl and methylsulfanyl groups makes it a versatile compound for various chemical reactions and research applications.
属性
CAS 编号 |
83281-93-0 |
|---|---|
分子式 |
C15H13Cl2NOS |
分子量 |
326.2 g/mol |
IUPAC 名称 |
N-(2,6-dichlorophenyl)-2-methylsulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C15H13Cl2NOS/c1-20-10-14(19)18(11-6-3-2-4-7-11)15-12(16)8-5-9-13(15)17/h2-9H,10H2,1H3 |
InChI 键 |
GPFQRUUOLGFXFL-UHFFFAOYSA-N |
规范 SMILES |
CSCC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


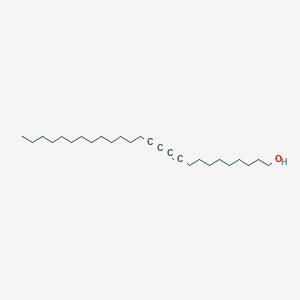
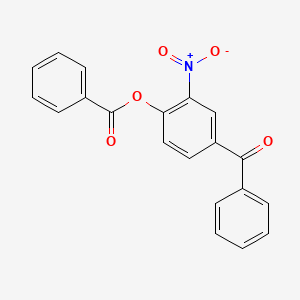
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
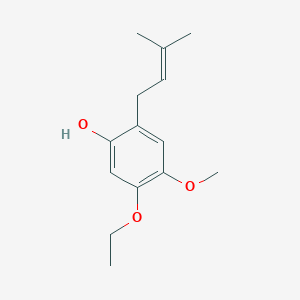
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
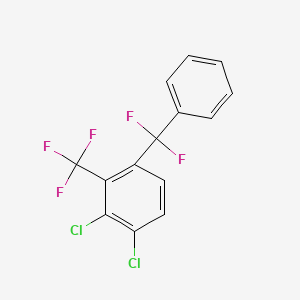
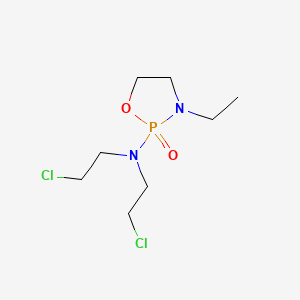
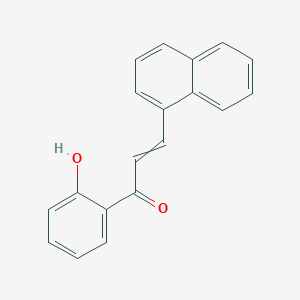
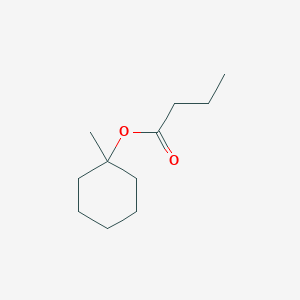
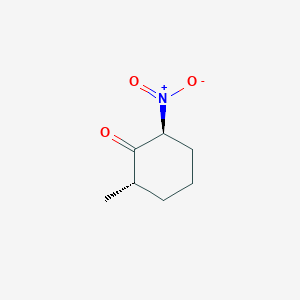

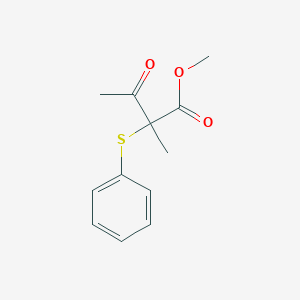
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
